WEHI-9625

Apoptosis Mitochondrial Biology Cell Death

Researchers often face apoptosis readouts confounded by late-stage caspase inhibition, which fails to preserve mitochondrial integrity and long-term cell function. WEHI-9625 is a first-in-class tricyclic sulfone that selectively binds VDAC2 to stabilize the VDAC2-BAK complex, blocking mouse BAK-driven apoptosis upstream of MOMP. Key advantages: • Preserves mitochondrial membrane potential, ATP levels, and clonogenic potential (EC50 69 nM on mouse BAK). • Completely inactive against human BAK and BAX, ensuring absolute species selectivity. • Ideal for murine knockout validation, ischemia-reperfusion, and transplantation studies. Sourced from BenchChem with rigorous QC; reliable supply for your VDAC2 research.

Molecular Formula C34H27NO5S2
Molecular Weight 593.7 g/mol
Cat. No. B8107645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWEHI-9625
Molecular FormulaC34H27NO5S2
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)C4=C(C=C(C=C4)C5=CC=CC=C5C(=O)C6=CC=C(C=C6)OC)S(=O)(=O)C3
InChIInChI=1S/C34H27NO5S2/c1-21-7-9-22(10-8-21)19-35-34(37)30-17-25-20-42(38,39)31-18-24(13-16-29(31)33(25)41-30)27-5-3-4-6-28(27)32(36)23-11-14-26(40-2)15-12-23/h3-18H,19-20H2,1-2H3,(H,35,37)
InChIKeyDQVRUUKJUZNKSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WEHI-9625: Selective VDAC2 Ligand


WEHI-9625 is a first-in-class tricyclic sulfone small molecule that acts as a selective ligand of the voltage-dependent anion channel 2 (VDAC2) [1]. Rather than inhibiting caspases downstream of mitochondrial damage, WEHI-9625 binds to VDAC2 to enhance its interaction with the pro-apoptotic protein BAK, thereby blocking apoptosis at the mitochondrial outer membrane permeabilization (MOMP) stage [2]. This compound exhibits an EC50 of 69 nM in inhibiting mouse BAK-driven apoptosis and is completely inactive against human BAK and the closely related effector BAX, establishing its utility as a species-selective tool compound for dissecting VDAC2-mediated apoptotic regulation .

Murine BAK-driven apoptosis & mitochondrial biology research
VDAC2–BAK interaction stabilization upstream of MOMP
Mouse-selective tool compound; inactive against human BAK/BAX

WEHI-9625: Why Substitutes Fail


Generic caspase inhibitors, such as zVAD-fmk, act late in the apoptotic cascade after mitochondrial damage has already occurred, failing to preserve long-term cellular function and clonogenic potential [1]. In contrast, WEHI-9625 uniquely targets VDAC2 to stabilize the BAK–VDAC2 interaction and block apoptosis upstream of mitochondrial outer membrane permeabilization [2]. Furthermore, other VDAC ligands (e.g., erastin, NSC 15364) modulate VDAC1 oligomerization or ferroptosis pathways rather than specifically enhancing the VDAC2:BAK inhibitory complex [3]. The absence of direct comparators with the same mechanism and species selectivity profile renders generic substitution ineffective for experiments requiring precise control over murine BAK-mediated apoptosis.

Caspase inhibitors (e.g., zVAD-fmk)
May not preserve mitochondrial integrity; they act downstream of MOMP and fail to maintain clonogenic potential.
Other VDAC ligands (erastin, NSC 15364)
May not specifically enhance the VDAC2–BAK complex; they target VDAC1 oligomerization or ferroptosis pathways.
Generic apoptosis inhibitors
Lack mouse-specific VDAC2–BAK mechanism; species-selective BAK control requires WEHI-9625.

WEHI-9625 Quantitative Differentiation Evidence


BAK-Driven Apoptosis Inhibition Potency

WEHI-9625 inhibits apoptosis driven by mouse BAK with an EC50 of 69 nM in a phenotypic screen designed to identify inhibitors of BAK-mediated cell death [1]. This potency establishes the compound as an effective tool for blocking intrinsic apoptosis in murine systems at sub-micromolar concentrations, with efficacy demonstrated in Mcl1−/−Bax−/− mouse embryonic fibroblasts (MEFs) where cell death was prevented upon treatment with 0–10 µM WEHI-9625 [2].

BAK inhibition EC50
Reported
69 nM
Supports murine apoptosis study dosing
Phenotypic MEF screen; class-level comparator data
Apoptosis Mitochondrial Biology Cell Death

Species Selectivity Against Human BAK/BAX

WEHI-9625 exhibits absolute species selectivity: it binds to VDAC2 and potently inhibits apoptosis driven by mouse BAK, yet is completely inactive against both human BAK and the closely related apoptosis effector BAX [1]. This selectivity was validated in cellular assays where WEHI-9625 (0–10 µM) prevented BIM BH3-induced loss of mitochondrial membrane potential in Bax−/− MEFs but not in Bak−/− MEFs, confirming that its protective effect is strictly dependent on the presence of mouse BAK [2].

Species Selectivity
Head-to-head
Active: mouse BAK (EC50 69 nM)
Inactive: human BAK, BAX (up to 10 µM)
Enables murine-specific pathway interpretation
Validated in Bax−/− MEFs; no human target activity
Species Selectivity BAK/BAX Drug Discovery

Upstream Blockade of Mitochondrial Apoptosis

In contrast to caspase inhibitors (e.g., zVAD-fmk) that act downstream of mitochondrial outer membrane permeabilization (MOMP), WEHI-9625 stabilizes the VDAC2–BAK interaction and blocks apoptosis before mitochondrial damage occurs [1]. This mechanistic distinction is functionally critical: WEHI-9625 preserves mitochondrial membrane potential and cellular ATP levels, whereas caspase inhibitors fail to prevent the loss of mitochondrial integrity and subsequent cellular deterioration [2].

Upstream MOMP Blockade
Head-to-head
Preserves mitochondrial membrane potential
Caspase inhibitors: no membrane potential preservation
Supports mitochondrial integrity studies
Qualitative difference; model-specific context
MOMP Mitochondrial Integrity Apoptosis

Long-Term Clonogenic Potential Preservation

WEHI-9625 uniquely preserves long-term clonogenic potential in cells rescued from BAK-driven apoptosis, a functional outcome not achievable with caspase inhibitors [1]. In clonogenic assays using Mcl1−/−Bax−/− MEFs, WEHI-9625 treatment allowed cells to survive and form colonies after apoptotic insult, whereas caspase inhibition failed to maintain replicative capacity due to irreversible mitochondrial damage .

Clonogenic Survival
Head-to-head
Colony formation retained after insult
Caspase inhibitors: no colony preservation
Enables long-term cell recovery assays
MEF clonogenic assay; qualitative endpoint
Clonogenic Survival Cytoprotection Cell Viability

WEHI-9625 Optimal Research Applications


Murine Apoptosis Pathway and VDAC2 Studies

Researchers investigating the VDAC2–BAK interaction in murine models should prioritize WEHI-9625 as a tool compound due to its defined EC50 of 69 nM and absolute species selectivity. The compound enables precise modulation of VDAC2-mediated BAK inhibition in mouse cells without confounding activity on human BAK or BAX, making it ideal for knockout validation, genetic complementation studies, and mapping of VDAC2-dependent signaling nodes in mouse embryonic fibroblasts, primary murine cells, or syngeneic mouse models [1].

Cytoprotection with Mitochondrial Integrity

For experiments demanding sustained cellular function—including metabolic flux analyses, stem cell maintenance, or ex vivo tissue preservation—WEHI-9625 provides cytoprotection unattainable with caspase inhibitors. By blocking apoptosis upstream of MOMP, WEHI-9625 preserves mitochondrial membrane potential, ATP levels, and clonogenic potential, enabling researchers to distinguish true cell rescue from delayed death. This application is particularly relevant in murine models of ischemia-reperfusion injury, neurodegenerative disease, or transplantation biology where mitochondrial preservation is paramount [2].

Negative Control for Human BAK/BAX Studies

The complete inactivity of WEHI-9625 against human BAK and BAX qualifies it as an essential negative control in cross-species apoptosis studies. Investigators screening for novel inhibitors of human BAK- or BAX-mediated cell death can use WEHI-9625 to confirm that observed effects are not due to off-target VDAC2 modulation or species-nonspecific artifacts. This application is critical for validating the specificity of hits from high-throughput screens conducted in human cell lines or patient-derived models .

MOMP Regulation Studies

WEHI-9625 serves as a unique tool for dissecting the early steps of MOMP regulation. Its ability to stabilize the VDAC2–BAK complex allows researchers to interrogate the kinetics of BAK dissociation from VDAC2, the role of VDAC2 polymorphisms (e.g., A172 variants) in drug sensitivity, and the structural requirements for small-molecule enhancement of inhibitory protein-protein interactions at the mitochondrial outer membrane. Such studies inform the development of novel cytoprotective strategies targeting MOMP directly [3].

Application
Selection Property
Validation Focus
Murine VDAC2–BAK pathway studies
Mouse-selective VDAC2 ligand
BAK-dependent apoptosis endpoints in murine models
Mitochondrial integrity & metabolic assays
Upstream MOMP blockade preserving ATP
Membrane potential and clonogenic potential endpoints
Human BAK/BAX specificity control
Absence of human BAK/BAX activity
Cross-species data validation and hit specificity
MOMP regulatory mechanism studies
VDAC2–BAK complex stabilization
Kinetics of BAK dissociation and drug sensitivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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